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molecular formula C12H19N3O2 B8647613 N-(2-(Dimethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

N-(2-(Dimethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

Cat. No. B8647613
M. Wt: 237.30 g/mol
InChI Key: UZVVIMFOBRKSOV-UHFFFAOYSA-N
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Patent
US07157577B2

Procedure details

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (0.5 g, 2.99 mmol) was reacted with dimethylaminoethylamine (0.32 mL) to give 0.37 g (52% yield) of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-dimethylamino-ethyl)-amide by using General Amidation Procedure 1, 1H-NMR (360 MHz, dimethylsulfoxide-d6) δ 11.84 (br s, 1H, NH), 9.52 (s, 1H, CHO), 7.47 (m, 1H, NH), 3.3 (m, 2H, CH2), 2.55 (m, 2H, CH2), 2.35 (s, 3H, CH3), 2.29 (s, 6H, 2×CH3), 2.30 (s, 3H, CH3). MS m/z 266 [M+1].
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[NH:7][C:6]([CH3:8])=[C:5]([C:9]([OH:11])=O)[C:4]=1[CH3:12])=[O:2].[CH3:13][N:14]([CH2:16][CH2:17][NH2:18])[CH3:15]>>[CH3:13][N:14]([CH3:15])[CH2:16][CH2:17][NH:18][C:9]([C:5]1[C:4]([CH3:12])=[C:3]([CH:1]=[O:2])[NH:7][C:6]=1[CH3:8])=[O:11]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(=O)C1=C(C(=C(N1)C)C(=O)O)C
Name
Quantity
0.32 mL
Type
reactant
Smiles
CN(C)CCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCNC(=O)C1=C(NC(=C1C)C=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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